Sufugolix

Description

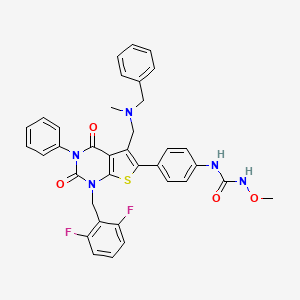

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H31F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19H,20-22H2,1-2H3,(H2,39,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQSBGOFELXYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H31F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184893 | |

| Record name | Sufugolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308831-61-0 | |

| Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[methyl(phenylmethyl)amino]methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308831-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sufugolix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308831610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sufugolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sufugolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUFUGOLIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56S17Z6X9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sufugolix's Mechanism of Action on Gonadotropin-Releasing Hormone (GnRH) Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufugolix (TAK-013) is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent impact on downstream signaling pathways. This compound exhibits a unique insurmountable antagonism, differentiating it from conventional competitive antagonists.[1] This guide synthesizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of its molecular interactions and experimental workflows.

Introduction to this compound and the GnRH Receptor

The GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal regulator of the hypothalamic-pituitary-gonadal axis.[2] Upon activation by its endogenous ligand, GnRH, the receptor initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads.

This compound was developed as a selective antagonist of the GnRH receptor for potential therapeutic applications in hormone-dependent diseases such as endometriosis and uterine fibroids.[1] Its non-peptide nature allows for oral administration, offering a significant advantage over peptide-based GnRH analogues.

Binding Characteristics and Affinity

This compound demonstrates high-affinity binding to the human GnRH receptor. The inhibitory potency of this compound has been quantified through various in vitro assays, with key data summarized in the table below.

| Parameter | Species | Cell Line | Value | Reference |

| IC₅₀ (Binding Affinity) | Human | CHO | 0.1 nM | |

| IC₅₀ (In Vitro Inhibition) | Human | CHO | 0.06 nM |

Table 1: Quantitative Binding and Inhibition Data for this compound

Insurmountable Antagonism: The "Trapping" Mechanism

A distinguishing feature of this compound is its non-competitive or insurmountable antagonism of the GnRH receptor. This is in contrast to competitive antagonists, which can be overcome by increasing concentrations of the agonist. The insurmountable nature of this compound is attributed to a "trapping" mechanism, where the antagonist's dissociation from the receptor is significantly retarded. This prolonged receptor occupancy leads to a sustained and potent blockade of GnRH signaling.

The proposed mechanism involves the interaction of this compound with specific amino acid residues within the N-terminus and extracellular loop 2 of the human GnRH receptor, which are hypothesized to form a "trap door" that hinders the dissociation of the bound ligand.

Diagram of the "trapping" mechanism of this compound at the GnRH receptor.

Impact on Downstream Signaling Pathways

The GnRH receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

This compound, as a potent antagonist, effectively blocks these GnRH-induced downstream signaling events.

This compound blocks the GnRH receptor signaling cascade.

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.

-

Radioligand: [¹²⁵I]-labeled GnRH agonist (e.g., Buserelin).

-

Protocol:

-

Prepare cell membranes from the CHO-hGnRHR cell line.

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

References

The Rise and Fall of a GnRH Antagonist: A Technical Guide to the Discovery and Synthesis of Sufugolix (TAK-013)

For Researchers, Scientists, and Drug Development Professionals

- A comprehensive overview of the discovery, synthesis, and preclinical development of Sufugolix (TAK-013), a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. This document details the scientific journey of a promising therapeutic agent, from its rational design and chemical synthesis to its biological evaluation and the ultimate strategic decision to cease its development.

Introduction

This compound (TAK-013) is a non-peptide, orally-active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of hormone-dependent conditions such as endometriosis and uterine leiomyoma.[1] As a GnRH antagonist, this compound competitively binds to the GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids like estrogen and testosterone. Unlike GnRH agonists which cause an initial surge in hormone levels, antagonists like this compound provide rapid suppression, a desirable characteristic for managing symptoms of these disorders.[2] Despite reaching Phase II clinical trials, the development of this compound was discontinued.[1] It was ultimately supplanted by Relugolix (TAK-385), another GnRH antagonist from Takeda with a more favorable clinical profile, particularly concerning cytochrome P450 (CYP) inhibition.[1] This guide provides an in-depth look at the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The quest for potent, orally bioavailable, non-peptide GnRH antagonists was driven by the need to overcome the limitations of peptide-based GnRH analogs, which require administration by injection. Takeda's drug discovery program focused on identifying small molecules that could mimic the bioactivity of the endogenous GnRH decapeptide. This led to the exploration of various heterocyclic scaffolds, culminating in the identification of the thieno[2,3-d]pyrimidine-2,4-dione core as a promising starting point.

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and pharmacokinetic properties of this chemical series. The design of this compound incorporated key structural features intended to enhance its binding affinity to the human GnRH receptor and improve its oral bioavailability.

Chemical Synthesis of this compound (TAK-013)

The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-4-methyl-5-(4-nitrophenyl)-thiophene-3-carboxylic acid ethyl ester (III)

To a mixture of 1-(4-nitrophenyl)acetone (I), ethyl 2-cyanoacetate (II), and elemental sulfur in ethanol, a catalytic amount of a base such as diethylamine is added. The reaction mixture is heated under reflux for several hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the thiophene derivative (III).

Step 2: Synthesis of the thieno[2,3-d]pyrimidinedione derivative (V)

The 2-aminothiophene derivative (III) is dissolved in a high-boiling point solvent like pyridine, and phenyl isocyanate (IV) is added. The mixture is heated at reflux for an extended period to facilitate the cyclization reaction. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield the thieno[2,3-d]pyrimidinedione core structure (V).

Step 3: Alkylation with 2,6-difluorobenzyl chloride (VII)

The thieno[2,3-d]pyrimidinedione (V) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) are added, followed by the addition of 2,6-difluorobenzyl chloride (VI). The reaction mixture is stirred at an elevated temperature until the starting material is consumed. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product (VII) is purified by column chromatography.

Step 4: Bromination of the methyl group (VIII)

Compound (VII) is dissolved in a nonpolar solvent like chlorobenzene. N-Bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux with irradiation from a light source to initiate the bromination of the methyl group. After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated, and the resulting bromomethyl derivative (VIII) is used in the next step without further purification.

Step 5: Reaction with N-benzyl-N-methylamine (X)

The crude bromomethyl derivative (VIII) is dissolved in DMF, and N,N-diisopropylethylamine (DIEA) is added, followed by N-benzyl-N-methylamine (IX). The reaction is stirred at room temperature until completion. The mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the tertiary amine (X), which is purified by column chromatography.

Step 6: Reduction of the nitro group (XI)

The nitro compound (X) is dissolved in a mixture of ethyl acetate and formic acid. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is stirred under a hydrogen atmosphere (or treated with a hydrogen source like ammonium formate) at room temperature. Upon completion of the reduction, the catalyst is removed by filtration, and the filtrate is concentrated. The residue is neutralized with a base and extracted to afford the primary amine (XI).

Step 7: Final urea formation to yield this compound

The amine (XI) is dissolved in a chlorinated solvent like dichloromethane. To this solution, 1,1'-carbonyldiimidazole (CDI) is added, and the mixture is stirred at room temperature. After activation of the amine, O-methylhydroxylamine hydrochloride (XII) and a base such as triethylamine (TEA) are added. The reaction is stirred until the formation of the final product, this compound, is complete. The reaction mixture is then washed with water, dried over a drying agent, and the solvent is evaporated. The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Biological Activity and Pharmacological Profile

This compound is a highly potent antagonist of the human GnRH receptor. Its biological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

This compound demonstrates high binding affinity for the human GnRH receptor and effectively inhibits GnRH-stimulated signaling in vitro.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| GnRHR Binding Affinity (IC₅₀) | 0.1 nM | |

| In Vitro GnRH Inhibition (IC₅₀) | 0.06 nM | |

| In Vitro LH release inhibition in cynomolgus monkey pituitary cells (IC₅₀) | 36 nM |

Experimental Protocol: GnRH Receptor Binding Assay (Competitive Radioligand Binding)

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor.

-

Receptor Source: Membranes from cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells) are prepared.

-

Radioligand: A radiolabeled GnRH analog, such as [¹²⁵I]-labeled buserelin or another suitable ligand, is used.

-

Assay Buffer: A suitable buffer, typically Tris-HCl or HEPES-based, containing bovine serum albumin (BSA) to reduce non-specific binding, is prepared.

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubations are carried out in microtiter plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.

-

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

In Vivo Activity

Preclinical studies in cynomolgus monkeys demonstrated the potent in vivo activity of this compound after oral administration.

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| Species | Dose (p.o.) | Effect on LH Levels | Cmax | Tmax | AUC | Half-life | Reference |

| Castrated male cynomolgus monkey | 30 mg/kg | Nearly complete suppression for >24 hours | Data not available | Data not available | Data not available | Long elimination half-life | |

| Regularly cycling female cynomolgus monkey | 30 mg/kg (3 times daily) | Continuous suppression of LH, estradiol, and progesterone | Data not available | Data not available | Data not available | Data not available |

Specific pharmacokinetic values for Cmax, Tmax, and AUC were not found in the searched literature.

Experimental Protocol: Measurement of Luteinizing Hormone (LH) in Cynomolgus Monkeys

-

Animal Model: Adult female or castrated male cynomolgus monkeys are used. Animals are housed under controlled conditions with a regular light-dark cycle.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., a suspension in methylcellulose) and administered orally via gavage.

-

Blood Sampling: Blood samples are collected from a peripheral vein at predetermined time points before and after drug administration.

-

Sample Processing: Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

LH Measurement: Serum or plasma LH concentrations are measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) specific for primate LH. These assays typically involve the use of a specific antibody against LH and a labeled tracer.

-

Data Analysis: The changes in LH levels over time are plotted, and the degree and duration of suppression are determined.

Signaling Pathway and Experimental Workflow

This compound exerts its effect by blocking the GnRH signaling pathway in pituitary gonadotrophs. The development of a GnRH antagonist like this compound follows a structured workflow from discovery to clinical evaluation.

GnRH Receptor Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH. This compound acts as a competitive antagonist at this receptor, preventing the initiation of this cascade.

References

Sufugolix: A Technical Guide to a Potent GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufugolix (TAK-013) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Takeda, it reached Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma.[1][3] Although its development was discontinued in favor of Relugolix (TAK-385), which exhibited a more favorable pharmacological profile, the study of this compound provides valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for this compound.

Chemical Structure and Properties

This compound is a thieno[2,3-d]pyrimidine-2,4-dione derivative. Its chemical structure is characterized by a central heterocyclic core with several key substituents that contribute to its high binding affinity for the GnRH receptor.

| Property | Value | Source |

| IUPAC Name | 1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |

| CAS Number | 308831-61-0 | |

| Molecular Formula | C₃₆H₃₁F₂N₅O₄S | |

| Molecular Weight | 667.73 g/mol | |

| IC₅₀ (Affinity) | 0.1 nM | |

| IC₅₀ (in vitro inhibition) | 0.06 nM | |

| Solubility | Soluble in DMSO | Inferred from multiple sources |

Mechanism of Action

This compound functions as a selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR). Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptor, this compound acts as a competitive antagonist, immediately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, reduces the production of downstream sex hormones, such as estrogen and testosterone, which are implicated in the pathophysiology of hormone-dependent conditions like endometriosis and uterine fibroids.

Interestingly, further studies revealed that this compound is a non-competitive or insurmountable/trapping antagonist of the GnRHR. This suggests a mode of action where the drug may bind to the receptor in a manner that is not easily reversible by the natural ligand, GnRH, leading to a prolonged duration of action.

GnRH Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotropes triggers a signaling cascade that leads to the synthesis and secretion of LH and FSH. This compound blocks this initial binding step.

Preclinical Pharmacology

In Vitro Studies

This compound demonstrated high binding affinity and potent in vitro antagonistic activity for the human GnRH receptor, with IC₅₀ values of 0.1 nM and 0.06 nM, respectively.

In Vivo Studies

Studies in castrated male cynomolgus monkeys showed that oral administration of this compound at a dose of 30 mg/kg resulted in almost complete suppression of plasma LH levels. The duration of action was greater than 24 hours, indicating a long elimination half-life. The suppressive effects on gonadotropin levels were found to be rapidly reversible upon discontinuation of the drug.

| Animal Model | Dose | Effect | Duration | Source |

| Castrated Male Cynomolgus Monkeys | 30 mg/kg (oral) | Near complete suppression of LH | > 24 hours | |

| Regularly Cycling Female Cynomolgus Monkeys | 90 mg/kg/day (30 mg/kg, 3x daily) | Continued suppression of LH, estradiol, and progesterone | ~80 days |

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma. However, Takeda subsequently discontinued its development in favor of Relugolix, which showed a more favorable profile, including reduced cytochrome P450 inhibition and improved in vivo GnRH antagonistic activity. Detailed results from the this compound-specific clinical trials are not widely published.

Experimental Protocols

Detailed, specific experimental protocols for this compound are not publicly available. The following represent general methodologies that would be employed for the evaluation of a GnRH receptor antagonist like this compound.

Representative Synthesis of a Thieno[2,3-d]pyrimidine-2,4-dione Core

The synthesis of the thieno[2,3-d]pyrimidine-2,4-dione scaffold, central to this compound, generally involves the construction of the fused heterocyclic ring system from appropriate thiophene precursors.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity of a compound for the GnRH receptor.

-

Preparation of Cell Membranes: Membranes are prepared from cells expressing the human GnRH receptor.

-

Incubation: A fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled buserelin) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a compound to antagonize GnRH-induced intracellular signaling.

-

Cell Culture and Labeling: Cells expressing the GnRH receptor are cultured and labeled with [³H]myo-inositol.

-

Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) followed by stimulation with a fixed concentration of GnRH.

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Quantification: The amount of [³H]inositol phosphates is determined by scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the GnRH-stimulated inositol phosphate production (IC₅₀) is calculated.

In Vivo Assessment of LH Suppression in Cynomolgus Monkeys

This protocol assesses the in vivo efficacy of a GnRH antagonist.

-

Animal Model: Castrated male or regularly cycling female cynomolgus monkeys are used.

-

Dosing: The test compound (this compound) is administered orally at a specified dose.

-

Blood Sampling: Blood samples are collected at various time points before and after drug administration.

-

Hormone Analysis: Serum or plasma concentrations of LH (and other hormones like FSH, estradiol, and progesterone in females) are measured using a validated immunoassay (e.g., ELISA or RIA).

-

Data Analysis: The percentage suppression of hormone levels compared to baseline is calculated.

Conclusion

This compound is a well-characterized, potent, and orally active non-peptide GnRH receptor antagonist. While its clinical development was halted, the data gathered from its preclinical and early clinical evaluation have been instrumental in the development of next-generation GnRH antagonists like Relugolix. The thieno[2,3-d]pyrimidine-2,4-dione scaffold remains a promising area for the design of novel therapeutics for hormone-dependent diseases. This guide provides a foundational understanding of the chemical and pharmacological properties of this compound for researchers in the field of drug discovery and development.

References

Sufugolix: A Technical Guide to a Non-Peptide GnRH Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufugolix (developmental code name: TAK-013) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed by Takeda, it reached Phase II clinical trials for the treatment of endometriosis and uterine fibroids before its development was discontinued. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and available clinical data, and relevant experimental methodologies. It is intended to serve as a resource for researchers and professionals in the field of drug development and reproductive health.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system. Its pulsatile release stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis.[1] Continuous stimulation of the GnRH receptor (GnRHR) by agonists leads to receptor desensitization and downregulation, effectively suppressing sex hormone production.[2] In contrast, GnRH antagonists competitively block the receptor, leading to an immediate and reversible suppression of gonadotropin and sex steroid levels without the initial hormonal surge seen with agonists.[2]

The development of orally bioavailable, non-peptide GnRH antagonists represented a significant therapeutic advance, offering a more convenient and patient-friendly alternative to injectable peptide-based therapies. This compound emerged as a promising candidate in this class for hormone-dependent conditions such as endometriosis and uterine fibroids.[2][3]

Mechanism of Action

This compound is a selective antagonist of the GnRH receptor. Unlike competitive antagonists that reversibly bind to the active site, this compound has been characterized as an insurmountable or "trapping" antagonist. This mode of action involves a slow dissociation from the receptor, leading to a prolonged and potent suppression of GnRH-mediated signaling.

GnRH Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a cascade of intracellular events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in the synthesis and release of LH and FSH. This compound, by blocking the GnRH receptor, inhibits this entire downstream signaling cascade.

Caption: GnRH Signaling Pathway and Mechanism of this compound Action.

Preclinical Data

In Vitro Studies

This compound has demonstrated high-affinity binding to the human GnRH receptor and potent in vitro inhibition of GnRH-stimulated signaling.

| Parameter | Value | Species/System | Reference |

| IC50 (Affinity) | 0.1 nM | Human GnRH Receptor | |

| IC50 (In Vitro Inhibition) | 0.06 nM | In vitro functional assay | |

| IC50 (LH Release) | 36 nM | Primary-cultured pituitary cells |

In Vivo Studies

Studies in castrated male cynomolgus monkeys demonstrated the potent and long-lasting suppressive effects of orally administered this compound on LH levels.

| Species | Dose | Effect | Duration of Action | Reference |

| Cynomolgus Monkey (castrated male) | 30 mg/kg (oral) | Nearly complete suppression of LH | > 24 hours | |

| Cynomolgus Monkey (cycling female) | 30 mg/kg (3 times daily, oral) for ~80 days | Continuous suppression of LH, estradiol, and progesterone | Reversible upon discontinuation |

The suppressive effects of this compound on gonadotropin and sex hormone levels were shown to be rapidly reversible upon discontinuation of the drug.

Clinical Development

This compound advanced to Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma. However, its development was subsequently discontinued. It has been suggested that this compound was supplanted by Relugolix (TAK-385), another oral, non-peptide GnRH antagonist developed by Takeda, which was reported to have a more favorable profile, including reduced cytochrome P450 inhibition and improved in vivo antagonistic activity.

Due to the discontinuation of its development, detailed quantitative results from the Phase II clinical trials of this compound are not publicly available.

Experimental Protocols

GnRH Receptor Binding Assay (General Protocol)

This protocol is a general representation of a competitive binding assay used to determine the affinity of a test compound like this compound for the GnRH receptor.

Caption: Workflow for a GnRH Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled GnRH peptide antagonist (e.g., [125I]-labeled antagonist) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

In Vitro Functional Assay (Calcium Flux)

This protocol outlines a common method to assess the functional antagonist activity of a compound at the GnRH receptor by measuring changes in intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing the GnRH receptor are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

GnRH Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of a GnRH agonist is added to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a plate reader.

-

Data Analysis: The ability of this compound to inhibit the GnRH-induced calcium flux is quantified to determine its IC50 for in vitro inhibition.

In Vivo Study in Cynomolgus Monkeys (General Protocol)

The following is a generalized protocol based on the published study of this compound in cynomolgus monkeys.

Methodology:

-

Animal Model: Adult, regularly cycling female or castrated male cynomolgus monkeys are used.

-

Dosing: this compound is administered orally, for example, at a dose of 30 mg/kg, three times daily for a specified period (e.g., 80 days for chronic studies).

-

Blood Sampling: Blood samples are collected at regular intervals to measure serum concentrations of LH, FSH, estradiol, and progesterone.

-

Hormone Analysis: Hormone levels are quantified using validated immunoassays.

-

Data Analysis: The changes in hormone levels from baseline and in comparison to a control group are analyzed to determine the efficacy and duration of action of this compound.

Summary and Conclusion

This compound is a potent, orally active, non-peptide GnRH antagonist that demonstrated significant preclinical efficacy in suppressing the hypothalamic-pituitary-gonadal axis. Its development, although discontinued, contributed to the advancement of oral GnRH antagonist therapies. The insurmountable or "trapping" antagonism of this compound represents an interesting pharmacological profile. While the lack of detailed Phase II clinical data limits a full assessment of its clinical potential, the available preclinical information provides valuable insights for researchers in the field of GnRH receptor modulation. The successor to this compound, Relugolix, has since been successfully developed and approved for clinical use, validating the therapeutic strategy of oral GnRH antagonism for hormone-dependent diseases.

References

The Pharmacokinetics and Pharmacodynamics of Sufugolix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sufugolix (TAK-013) is a drug candidate whose clinical development was discontinued in Phase II trials. Consequently, publicly available data, particularly on human pharmacokinetics, is limited. This guide provides a comprehensive overview of the available preclinical data. For comparative context, information on its successor, Relugolix (TAK-385), is also included where relevant.

Introduction

This compound (developmental code name: TAK-013) is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] It was developed by Takeda for the potential treatment of sex hormone-dependent conditions such as endometriosis and uterine leiomyoma.[1][3] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of estrogen and testosterone. The development of this compound was halted in favor of Relugolix (TAK-385), which exhibited a more favorable profile, including reduced cytochrome P450 inhibition and improved in vivo GnRHR antagonistic activity.

Pharmacodynamics

Mechanism of Action

This compound acts as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. This binding prevents the endogenous GnRH from stimulating the synthesis and release of LH and FSH. The subsequent decrease in gonadotropin levels leads to reduced production of gonadal steroids, such as estradiol and progesterone in females and testosterone in males. Unlike GnRH agonists which cause an initial surge in gonadotropin and sex hormone levels (a "flare-up" effect), GnRH antagonists like this compound induce a rapid and reversible suppression. Interestingly, this compound has been described as a non-competitive or insurmountable/trapping antagonist of the GnRHR, suggesting a complex interaction with the receptor.

Caption: this compound Signaling Pathway

In Vitro Potency

This compound has demonstrated high binding affinity and functional antagonism at the human GnRH receptor in vitro.

| Parameter | Species | Value | Reference |

| IC50 (Affinity) | Human | 0.1 nM | |

| IC50 (In Vitro Inhibition) | Human | 0.06 nM | |

| IC50 (LHRH Function on CHO cells) | Human | 0.1 nM | |

| IC50 (LHRH Function on CHO cells) | Monkey | 0.6 nM | |

| IC50 (GnRH-stimulated LH release) | Cynomolgus Monkey (pituitary cells) | 36 nM |

In Vivo Pharmacodynamics (Preclinical)

Studies in cynomolgus monkeys have demonstrated the in vivo efficacy of this compound in suppressing gonadotropins and sex hormones.

| Species | Dose | Route | Effect | Duration of Action | Reference |

| Castrated Male Cynomolgus Monkeys | 30 mg/kg | Oral | Nearly complete suppression of luteinizing hormone (LH) levels. | > 24 hours | |

| Regularly Cycling Female Cynomolgus Monkeys | 90 mg/kg/day (30 mg/kg, 3 times daily) | Oral | Continued suppression of LH, estradiol, and progesterone (FSH not suppressed). | ~80 days |

The suppressive effects of this compound on gonadotropin and sex hormone levels are rapidly reversible upon discontinuation of the drug.

Pharmacokinetics

Preclinical Pharmacokinetics (Cynomolgus Monkeys)

Quantitative pharmacokinetic data for this compound is primarily available from studies in cynomolgus monkeys.

| Dose (Oral) | Cmax | Tmax | Reference |

| 10 mg/kg | 0.18 µM | 4 hours | |

| 30 mg/kg | 0.34 µM | 6 hours |

The long duration of action (over 24 hours) observed in pharmacodynamic studies suggests a long elimination half-life for this compound in this species.

Human Pharmacokinetics

As clinical development was halted at Phase II, there is a lack of publicly available, detailed human pharmacokinetic data for this compound. Parameters such as bioavailability, volume of distribution, clearance, and half-life in humans have not been published in peer-reviewed literature.

Comparative Pharmacokinetics: Relugolix

To provide context for a clinically approved oral GnRH antagonist, the following table summarizes the key human pharmacokinetic parameters of Relugolix.

| Parameter | Value | Reference |

| Absolute Oral Bioavailability | ~12% | |

| Tmax (median) | 2.25 hours | |

| Plasma Protein Binding | 68-71% | |

| Metabolism | Primarily by CYP3A, with a smaller contribution from CYP2C8. | |

| Elimination | ~81% in feces, ~4.1% in urine. | |

| Effective Half-life | ~25 hours | |

| Terminal Elimination Half-life | ~60.8 hours |

Experimental Protocols

In Vitro GnRH Receptor Binding and Functional Assays

A detailed, specific protocol for this compound is not available. However, a general methodology for this type of assay is as follows:

References

Preclinical Research on Sufugolix for Endometriosis: A Technical Whitepaper

Disclaimer: Publicly available preclinical research data specifically on the use of Sufugolix (TAK-013) in animal models of endometriosis is limited due to the discontinuation of its development. This document summarizes the known preclinical data for this compound and, for illustrative purposes, includes representative methodologies and data from other gonadotropin-releasing hormone (GnRH) receptor antagonists to provide a comprehensive overview of the preclinical evaluation of this drug class for endometriosis.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. The growth of these ectopic lesions is driven by ovarian estrogen production, which is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulate the ovaries to produce estrogen.

This compound (TAK-013) is a non-peptide, orally active, and selective antagonist of the GnRH receptor (GnRHR).[1][2] By competitively blocking the GnRH receptor in the pituitary, this compound was developed to suppress the production of LH and FSH, thereby reducing ovarian estrogen levels and inhibiting the growth of endometriotic lesions.[3][4] Development of this compound was discontinued by Takeda, and it was supplanted by Relugolix (TAK-385), which demonstrated a more favorable pharmacological profile.[1]

This technical guide provides an in-depth overview of the available preclinical research on this compound and the broader class of GnRH antagonists for the treatment of endometriosis, targeting researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound acts as a direct antagonist of the GnRH receptor in the anterior pituitary gland. Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion before downregulating the receptors, GnRH antagonists like this compound induce a rapid and dose-dependent suppression of LH and FSH. This immediate effect leads to a swift reduction in circulating estradiol levels, thereby depriving endometriotic lesions of the estrogen required for their growth and survival. This compound has been described as a non-competitive or insurmountable antagonist of the GnRHR.

References

Sufugolix and the Evolving Landscape of Uterine Fibroid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uterine fibroids represent a significant health burden for women of reproductive age, driving a critical need for effective and well-tolerated non-surgical treatments. Gonadotropin-releasing hormone (GnRH) receptor antagonists have emerged as a cornerstone of medical management. This technical guide delves into the role of Sufugolix (TAK-013), an early-generation oral GnRH antagonist, in the context of uterine fibroid research. While the clinical development of this compound was discontinued, its story is pivotal in understanding the trajectory of this drug class. Due to the limited publicly available clinical data for this compound, this guide will leverage data from its successor, Relugolix (TAK-385), a structurally related and mechanistically similar compound developed by the same pharmaceutical company, to illustrate the therapeutic potential and research methodologies relevant to oral GnRH antagonists in the management of uterine fibroids. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and the clinical trial landscape, offering valuable insights for researchers and drug development professionals in the field.

Introduction to Uterine Fibroids and the Role of GnRH

Uterine fibroids, or leiomyomas, are benign monoclonal tumors of the myometrium and are the most common pelvic tumors in women.[1] Their growth is largely dependent on the ovarian steroid hormones, estrogen and progesterone. Clinical symptoms can be debilitating and include heavy menstrual bleeding, anemia, pelvic pain, and bulk symptoms, significantly impacting quality of life. For decades, treatment options were primarily surgical, including hysterectomy and myomectomy. The development of GnRH agonists provided a medical alternative but is associated with an initial flare-up of symptoms and hypoestrogenic side effects with long-term use.

The advent of GnRH antagonists marked a significant advancement. Unlike agonists, which initially stimulate the GnRH receptor before downregulating it, antagonists competitively block the receptor, leading to a rapid, dose-dependent suppression of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) and, consequently, ovarian hormone production without a flare-up effect.[1]

This compound (TAK-013): An Early-Generation Oral GnRH Antagonist

This compound was a promising non-peptide, orally active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[2] It reached Phase II clinical trials for the treatment of endometriosis and uterine fibroids before its development was discontinued.[2] It is understood to have been supplanted by Relugolix, which was developed by the same researchers and has a more favorable pharmacological profile.[2]

Mechanism of Action

This compound functions as a non-competitive or insurmountable/trapping antagonist of the GnRHR. This mode of antagonism implies that it binds to the receptor in such a way that it is not easily displaced by the natural ligand, GnRH, leading to a sustained suppression of receptor activity. This contrasts with competitive antagonists, which compete with the endogenous ligand for the same binding site.

The binding of a GnRH antagonist like this compound to the GnRHR in the anterior pituitary gland inhibits the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This, in turn, suppresses the production of estrogen and progesterone by the ovaries, depriving the uterine fibroids of the hormonal stimulation necessary for their growth and the exacerbation of symptoms.

Preclinical Data

While clinical data for this compound is scarce, preclinical studies provided the foundational evidence for its development. Oral administration of this compound at a dose of 30 mg/kg to castrated male cynomolgus monkeys resulted in a nearly complete and reversible suppression of luteinizing hormone levels, with a duration of action exceeding 24 hours, indicating a long elimination half-life. In vitro studies demonstrated a high affinity for the GnRHR, with an IC50 of 0.1 nM for affinity and 0.06 nM for in vitro inhibition.

Signaling Pathway of GnRH Receptor Antagonism

The therapeutic effect of this compound and other GnRH antagonists is mediated through the interruption of the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates the signaling pathway.

Relugolix as a Surrogate for Clinical Data and Experimental Protocols

Given the discontinuation of this compound's development, comprehensive clinical trial data in uterine fibroids is not publicly available. However, the extensive research on its successor, Relugolix, provides a robust framework for understanding the expected clinical efficacy, safety profile, and the design of clinical trials for this class of drugs.

Relugolix Clinical Trial Efficacy Data

The following tables summarize key efficacy data from Phase 3 clinical trials of Relugolix for the treatment of uterine fibroids.

Table 1: Reduction in Menstrual Blood Loss (MBL)

| Trial | Treatment Group | N | Primary Endpoint Met¹ (%) | p-value vs. Placebo |

| LIBERTY 1 | Relugolix Combination Therapy² | 130 | 73 | <0.001 |

| Placebo | 128 | 19 | - | |

| LIBERTY 2 | Relugolix Combination Therapy² | 129 | 71 | <0.001 |

| Placebo | 127 | 15 | - | |

| Japanese Phase 3 | Relugolix 40 mg | ~140 | 82.2³ | 0.0013⁴ |

| Leuprorelin Acetate | ~140 | 83.1³ | - |

¹Primary Endpoint: Proportion of women with MBL volume <80 mL and a ≥50% reduction from baseline. ²Relugolix 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg. ³Proportion of patients with a total Pictorial Blood-loss Assessment Chart (PBAC) score of <10 from week 6 to 12. ⁴P-value for non-inferiority test.

Table 2: Reduction in Pain Associated with Uterine Fibroids

| Trial | Treatment Group | N | Responders¹ (%) | p-value vs. Placebo |

| Japanese Phase 3 | Relugolix 40 mg | 33 | 57.6 | <0.0001 |

| Placebo | 32 | 3.1 | - |

¹Responders: Proportion of patients with a maximum Numerical Rating Scale (NRS) score of ≤1 during the 28 days before the final dose.

Relugolix Safety and Tolerability

The primary safety concerns with GnRH antagonists relate to the hypoestrogenic effects of profound ovarian suppression. "Add-back" therapy with low-dose estrogen and progestin is often co-administered to mitigate these side effects, particularly bone mineral density loss.

Table 3: Common Adverse Events with Relugolix Combination Therapy vs. Placebo

| Adverse Event | Relugolix Combination Therapy (%) | Placebo (%) |

| Hot flush | 11 | 8 |

| Headache | 9 | 10 |

| Nausea | 6 | 6 |

| Nasopharyngitis | 6 | 5 |

Data from pooled LIBERTY 1 & 2 trials.

Table 4: Change in Bone Mineral Density (BMD) at Week 24

| Treatment Group | Mean Percent Change in Lumbar Spine BMD |

| Relugolix Combination Therapy | -0.2% |

| Placebo | -0.2% |

| Relugolix Monotherapy (Delayed Arm) | -2.1% |

Data from pooled LIBERTY 1 & 2 trials.

Experimental Protocols in GnRH Antagonist Clinical Trials

The following outlines a typical experimental protocol for a Phase 3 clinical trial of a GnRH antagonist in women with uterine fibroids, based on the design of the Relugolix LIBERTY trials.

Study Design

A multicenter, randomized, double-blind, placebo-controlled study.

Participant Population

-

Premenopausal women aged 18-50 years.

-

Confirmed diagnosis of uterine fibroids.

-

Heavy menstrual bleeding, typically defined by a Pictorial Blood Loss Assessment Chart (PBAC) score > 120 or MBL volume ≥ 80 mL.

Intervention

-

Treatment Arm 1: Oral GnRH antagonist (e.g., 40 mg once daily) with add-back therapy (e.g., 1 mg estradiol and 0.5 mg norethindrone acetate).

-

Treatment Arm 2 (Optional): Delayed add-back, with the GnRH antagonist administered as monotherapy for a set period (e.g., 12 weeks) followed by combination therapy.

-

Control Arm: Placebo.

Efficacy Endpoints

-

Primary: Proportion of responders, defined as a composite of MBL volume reduction (e.g., < 80 mL) and a significant percentage reduction from baseline (e.g., ≥50%).

-

Secondary:

-

Change in MBL volume from baseline.

-

Proportion of patients achieving amenorrhea.

-

Change in pain scores (e.g., Numerical Rating Scale).

-

Change in hemoglobin and hematocrit levels.

-

Change in uterine and dominant fibroid volume as measured by MRI or ultrasound.

-

Patient-reported outcomes on quality of life (e.g., Uterine Fibroid Symptom and Quality of Life [UFS-QOL] questionnaire).

-

Safety Endpoints

-

Incidence and severity of adverse events.

-

Change in bone mineral density (BMD) measured by dual-energy X-ray absorptiometry (DXA).

-

Changes in lipid profiles and other metabolic parameters.

-

Endometrial safety assessed by biopsy.

Conclusion and Future Directions

This compound, as an early entrant in the field of oral GnRH antagonists, played a crucial role in paving the way for the development of more refined therapeutics for uterine fibroids. Although its own development was halted, the principles of its mechanism of action and the research questions it aimed to answer remain highly relevant. The successful development of Relugolix, its successor, has validated the therapeutic approach of GnRH receptor antagonism for managing the symptoms of uterine fibroids.

For researchers and drug development professionals, the journey from this compound to Relugolix underscores the importance of optimizing the pharmacological profile of a drug to enhance its safety and efficacy. Future research in this area may focus on:

-

Long-term safety and efficacy: Extending the duration of use beyond the currently approved periods.

-

Personalized medicine: Identifying patient populations that may benefit from different dosing regimens or add-back therapy combinations.

-

Novel drug delivery systems: Exploring alternative formulations to improve patient compliance and therapeutic outcomes.

-

Combination therapies: Investigating the synergistic effects of GnRH antagonists with other medical treatments for uterine fibroids.

The continued exploration of GnRH antagonists and related pathways will undoubtedly lead to further advancements in the medical management of uterine fibroids, offering more women effective and less invasive treatment options.

References

The Insurmountable Antagonism of Sufugolix at the Gonadotropin-Releasing Hormone Receptor: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of Sufugolix (TAK-013), a non-peptide, orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Developed for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids, this compound exhibits a unique mechanism of insurmountable antagonism. This document, intended for researchers, scientists, and drug development professionals, elucidates the core molecular interactions and functional consequences of this compound binding to the GnRH receptor (GnRHR), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Executive Summary

This compound distinguishes itself from many other GnRH receptor antagonists through its non-competitive and insurmountable mode of action.[1] This characteristic, defined by the depression of the maximal response to the natural ligand (GnRH) that cannot be overcome by increasing agonist concentration, is attributed to a "trapping" mechanism.[2] Specific amino acid residues in the extracellular domains of the human GnRH receptor are hypothesized to form a "trap door," significantly retarding the dissociation of this compound from the receptor.[2] This prolonged receptor occupancy leads to a sustained and profound suppression of the hypothalamic-pituitary-gonadal axis. This whitepaper will detail the experimental evidence supporting this mechanism, present the quantitative parameters of this compound's interaction with the GnRHR, and outline the methodologies used to characterize this unique antagonist.

Quantitative Pharmacological Profile of this compound

The potency and binding characteristics of this compound have been determined through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 (Affinity) | 0.1 nM | Human GnRHR | [1] |

| IC50 (In Vitro Inhibition) | 0.06 nM | Human GnRHR | [1] |

| IC50 (LH Release) | 36 nM | Cynomolgus Monkey Pituitary Cells | |

| In Vivo Efficacy | Nearly complete suppression of LH | Castrated Male Cynomolgus Monkeys (30 mg/kg, p.o.) | |

| Duration of Action | > 24 hours | Castrated Male Cynomolgus Monkeys |

Table 1: In Vitro and In Vivo Potency of this compound.

| Indication | Phase | Key Findings | Reference |

| Endometriosis | Phase II | Development discontinued | |

| Uterine Leiomyoma (Fibroids) | Phase II | Development discontinued |

Table 2: Clinical Development Summary for this compound. Note: Specific quantitative data from Phase II trials are not extensively published due to the discontinuation of the drug's development in favor of Relugolix.

Mechanism of Insurmountable Antagonism

The insurmountable antagonism of this compound is a consequence of its slow dissociation from the GnRH receptor. This prolonged receptor occupancy effectively reduces the number of available receptors for the endogenous ligand, GnRH, thereby depressing the maximal physiological response.

The "Trapping" Hypothesis

Research by Kohout et al. (2007) suggests a "trapping" mechanism, where this compound, after binding to the receptor, is sterically hindered from dissociating by the extracellular domains of the human GnRHR. This is in contrast to competitive antagonists, which reversibly bind to the active site and whose effects can be overcome by increasing concentrations of the agonist.

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon GnRH binding, Gq/11 is activated, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs. This compound, by preventing the initial binding and activation by GnRH, effectively blocks this entire downstream signaling cascade.

Detailed Experimental Protocols

The characterization of this compound's insurmountable antagonism relies on a suite of in vitro pharmacological assays. The following are detailed methodologies representative of those used to elucidate its mechanism of action.

Radioligand Binding Assay (Competitive Displacement)

Objective: To determine the binding affinity (IC50) of this compound for the GnRH receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human GnRH receptor are cultured to confluency.

-

Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

-

-

Assay:

-

In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled GnRH antagonist (e.g., [³H]-Cetrorelix) and varying concentrations of this compound.

-

The reaction is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).

-

The reaction is terminated by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value is determined using non-linear regression analysis.

-

Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-induced intracellular calcium release.

Methodology:

-

Cell Preparation:

-

CHO-K1 cells stably expressing the human GnRH receptor are seeded in a 96-well plate.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

-

-

Assay:

-

The cell plate is placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells and incubated for a defined period.

-

A fixed concentration of GnRH is then added to stimulate calcium release.

-

Fluorescence is monitored in real-time.

-

-

Data Analysis:

-

The increase in fluorescence intensity upon GnRH stimulation is measured.

-

The inhibitory effect of this compound is calculated as a percentage of the maximal GnRH response.

-

The IC50 value for functional antagonism is determined.

-

Washout Experiment to Demonstrate Insurmountability

Objective: To demonstrate the slow dissociation and insurmountable nature of this compound antagonism.

Methodology:

-

Pre-incubation and Washout:

-

Two sets of cells (prepared as in the functional assay) are pre-incubated with a high concentration of this compound for an extended period (e.g., 60 minutes).

-

One set of cells is then washed extensively with a buffer to remove unbound this compound, while the other set is not washed.

-

-

Agonist Challenge:

-

Both sets of cells, along with a control group (no this compound pre-incubation), are stimulated with a range of concentrations of GnRH.

-

The functional response (e.g., calcium flux or inositol phosphate accumulation) is measured.

-

-

Data Analysis:

-

Dose-response curves for GnRH are generated for all three conditions.

-

If this compound is an insurmountable antagonist, the maximal response to GnRH will be depressed in both the washed and unwashed this compound-treated cells compared to the control, indicating that the antagonist did not dissociate during the washout period.

-

Conclusion

This compound represents a significant example of an insurmountable antagonist at the GnRH receptor. Its unique "trapping" mechanism, leading to a prolonged duration of action, offered a promising therapeutic profile for hormone-dependent diseases. Although its clinical development was discontinued, the study of this compound has provided invaluable insights into the molecular pharmacology of GnRH receptor antagonists and the structural determinants of insurmountable antagonism. The methodologies and findings detailed in this whitepaper serve as a critical reference for the ongoing research and development of novel GnRH receptor modulators. The principles of insurmountable antagonism, as exemplified by this compound, continue to be a key consideration in the design of highly potent and long-acting therapeutics for a variety of clinical indications.

References

Sufugolix (TAK-013): A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufugolix (developmental code name: TAK-013) is a non-peptide, orally active, and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed by Takeda, it reached Phase II clinical trials for the treatment of endometriosis and uterine fibroids. Despite demonstrating potent in vitro activity and dose-dependent hormonal suppression in early clinical studies, its development was discontinued. This was primarily due to observations of cytochrome P450 (CYP) 3A4 induction and a more favorable profile of a successor compound, Relugolix (TAK-385). This review provides a comprehensive overview of the available preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the findings from key studies.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide released from the hypothalamus, is a critical regulator of the reproductive endocrine system. By binding to its receptor in the anterior pituitary gland, it stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of gonadal steroids, such as estradiol and progesterone. In hormone-dependent conditions like endometriosis and uterine fibroids, continuous stimulation of the GnRH receptor with agonists or its blockade with antagonists can lead to a hypoestrogenic state, thereby alleviating symptoms.

This compound was developed as a potent, orally bioavailable, non-peptide GnRH antagonist. Unlike GnRH agonists that cause an initial surge in gonadotropin and sex hormone levels (a "flare-up" effect), GnRH antagonists produce immediate and reversible suppression.[1] This characteristic offered a potential therapeutic advantage for the rapid control of symptoms.

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This, in turn, suppresses the production of ovarian steroid hormones, including estradiol and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.[1][2] The suppression of these hormones leads to a reduction in the growth and inflammatory activity of endometriotic lesions and a decrease in the size of uterine fibroids.

The signaling pathway initiated by GnRH binding to its receptor and the inhibitory effect of this compound are depicted below.

Preclinical Studies

In Vitro Pharmacology

This compound demonstrated high binding affinity and potent antagonist activity at the human GnRH receptor. The IC50 values for affinity and in vitro inhibition were reported to be 0.1 nM and 0.06 nM, respectively.[3] In a functional assay examining the inhibition of GnRH-stimulated arachidonic acid release in CHO cells expressing the human GnRH receptor, this compound had an IC50 of 0.06 nM.[4] Interestingly, the compound was found to be over 200-fold more potent at the human receptor compared to the monkey receptor (IC50 = 10 nM).

In Vivo Pharmacology (Cynomolgus Monkeys)

The in vivo effects of this compound were evaluated in cynomolgus monkeys.

Experimental Protocol:

-

Study Design: Chronic oral administration.

-

Animal Model: Regularly cycling female cynomolgus monkeys.

-

Dosing: 90 mg/kg/day (administered as 30 mg/kg, three times daily) for approximately 80 days.

-

Formulation: Suspension in methylcellulose.

-

Parameters Measured: Serum levels of LH, estradiol, and progesterone.

Results: Chronic oral administration of this compound led to the continuous suppression of LH, estradiol, and progesterone levels. Notably, FSH levels were not significantly affected. The suppressive effects were found to be reversible, with normal sex steroid profiles observed shortly after the discontinuation of treatment. In a separate study in castrated male cynomolgus monkeys, oral doses of 10 and 30 mg/kg resulted in potent activity and excellent oral absorption.

The workflow for the preclinical in vivo study in female cynomolgus monkeys is illustrated below.

Clinical Studies

This compound progressed to Phase II clinical trials for endometriosis and uterine fibroids in Europe and the United States, with Phase I trials conducted in Japan.

Phase I/II Study in Healthy Premenopausal Women

Experimental Protocol:

-

Study Design: A study evaluating repeated oral doses.

-

Participants: Healthy premenopausal women.

-

Dosing Regimen: 5, 10, 25, 50, or 100 mg of this compound administered orally once daily for 14 days.

-

Parameters Measured: Plasma LH and estradiol levels, pharmacokinetic parameters (Cmax, AUC, tmax, t1/2), safety, and tolerability.

Results: this compound was well tolerated with no reported adverse events or significant changes in vital signs or ECG parameters.

Pharmacodynamics: A rapid, effective, and dose-dependent reduction in plasma LH and estradiol levels was observed on day 1, and these levels remained suppressed on day 14. Recovery of hormone levels began approximately 48 hours after the last dose. No significant effects on FSH levels were noted.

Pharmacokinetics: On day 1, the Cmax and AUC values were linearly related to the dose. The median tmax was approximately 2 hours, and the mean t1/2 was between 8 and 12 hours. A comparison of pharmacokinetic parameters on day 14 with those on day 1 revealed a significant reduction in Cmax and AUC (by 56%) and a longer mean t1/2. This was attributed to the induction of CYP3A4, as evidenced by a dose-dependent increase in the urinary 6β-hydroxycortisol:cortisol ratio after multiple doses.

Quantitative Data Summary

The available quantitative data for this compound from preclinical and clinical studies are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| GnRH Receptor Binding Affinity (IC50) | Human | 0.1 nM | |

| In Vitro Inhibition (IC50) | Human | 0.06 nM | |

| Inhibition of GnRH-stimulated Arachidonic Acid Release (IC50) | Human (CHO cells) | 0.06 nM | |

| Inhibition of GnRH-stimulated Arachidonic Acid Release (IC50) | Monkey (CHO cells) | 10 nM | |

| Inhibition of GnRH-stimulated LH Release (IC50) | Monkey (pituitary cells) | 36 nM |

Table 2: Phase I/II Pharmacokinetic Parameters of this compound in Healthy Premenopausal Women (Day 1)

| Dose | Cmax | AUC | tmax (median) | t1/2 (mean) | Reference |

| 5-100 mg (once daily) | Linearly related to dose | Linearly related to dose | ~2 hours | 8-12 hours |

Discontinuation and Succession by Relugolix

The development of this compound was discontinued despite its promising initial results. A key factor in this decision was the observation that multiple doses of this compound induced CYP3A4, which could lead to drug-drug interactions and altered pharmacokinetics with chronic use. Takeda subsequently developed Relugolix (TAK-385), a second-generation oral GnRH antagonist. Relugolix was designed to have reduced CYP inhibitory activity and improved in vivo GnRH antagonistic activity compared to this compound.

The logical relationship leading to the development of Relugolix is outlined below.

Conclusion

This compound was a potent, orally active, non-peptide GnRH antagonist that showed promise in early-phase clinical development for hormone-dependent gynecological conditions. It effectively suppressed gonadotropin and sex steroid levels in a dose-dependent manner. However, the induction of CYP3A4 after multiple administrations posed a potential liability for its long-term use. This led to its discontinuation and the successful development of Relugolix, a successor compound with a more favorable drug profile. The study of this compound provided valuable insights into the development of oral GnRH antagonists and paved the way for the next generation of therapies in this class. This review consolidates the available scientific literature on this compound, offering a technical resource for professionals in the field of drug development and reproductive medicine.

References

Sufugolix and its Effect on Luteinizing Hormone Suppression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufugolix (TAK-013) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR). Developed by Takeda, it reached Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma before its discontinuation. This technical guide provides a comprehensive overview of the available preclinical data on the effect of this compound on luteinizing hormone (LH) suppression. While human clinical trial data on its specific impact on LH levels are not publicly available, preclinical studies in non-human primates demonstrate a profound and reversible suppression of LH. This document summarizes the mechanism of action, preclinical pharmacodynamics, and relevant experimental methodologies to inform researchers and drug development professionals in the field of GnRH antagonists.

Introduction

Gonadotropin-releasing hormone (GnRH) is the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis, stimulating the synthesis and secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] Consequently, GnRH receptor antagonists are a critical class of therapeutics for hormone-dependent diseases, offering a rapid and reversible suppression of gonadotropins and sex steroids without the initial surge in hormone levels seen with GnRH agonists.[1]

This compound (TAK-013) emerged as a highly potent and orally bioavailable non-peptide GnRH antagonist.[2][3] It was investigated for its potential in treating endometriosis and uterine fibroids, conditions driven by ovarian sex hormones.[3] Although its development was halted, the preclinical data generated for this compound provide valuable insights into its mechanism and its pronounced effect on LH suppression.

Mechanism of Action: GnRH Receptor Antagonism

This compound functions as a selective antagonist of the GnRH receptor (GnRHR) located on the pituitary gonadotroph cells. By competitively binding to the GnRHR, this compound blocks the action of endogenous GnRH. This inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The reduction in gonadotropin levels, in turn, leads to a decrease in the production of gonadal steroids, such as estradiol and progesterone in females and testosterone in males.

Unlike GnRH agonists, which initially stimulate the GnRH receptor before causing downregulation, GnRH antagonists like this compound induce an immediate and direct suppression of gonadotropin secretion. Furthermore, this compound has been characterized as a non-competitive or insurmountable/trapping antagonist of the GnRHR, which may contribute to its potent and durable effects. The suppressive effects of this compound on gonadotropin and sex hormone levels are rapidly reversible upon discontinuation of the drug.

Figure 1. Signaling pathway of this compound's antagonistic action on the GnRH receptor.

Preclinical Data on Luteinizing Hormone Suppression

The most detailed publicly available data on the LH-suppressing effects of this compound come from preclinical studies in cynomolgus monkeys. These studies demonstrate a potent and dose-dependent suppression of LH.

In Vivo Studies in Cynomolgus Monkeys

Oral administration of this compound to castrated male cynomolgus monkeys resulted in a profound and sustained suppression of plasma LH levels. Chronic administration in regularly cycling female cynomolgus monkeys also showed continuous suppression of LH.

| Study Type | Species | Dose | Route | Effect on Luteinizing Hormone (LH) | Duration of Action | Reference |

| Single Dose | Castrated Male Cynomolgus Monkeys | 30 mg/kg | Oral | Nearly complete suppression of plasma LH levels. | More than 24 hours. | |

| Chronic Dosing | Regularly Cycling Female Cynomolgus Monkeys | 90 mg/kg/day (30 mg/kg, 3x daily) | Oral | Continuous suppression of LH throughout the treatment period. | Approximately 80 days. |

In Vitro Studies